![molecular formula C12H21NO3 B4062433 N,N,2-triethyl-2-methyl-5-oxotetrahydro-3-furancarboxamide](/img/structure/B4062433.png)
N,N,2-triethyl-2-methyl-5-oxotetrahydro-3-furancarboxamide
Overview
Description
N,N,2-triethyl-2-methyl-5-oxotetrahydro-3-furancarboxamide, also known as TEOF, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. TEOF has a unique chemical structure that makes it a promising candidate for use in drug discovery, as well as in the development of new materials.
Scientific Research Applications
Enzymatic Polymerization and Sustainable Materials
One significant application of compounds related to N,N,2-triethyl-2-methyl-5-oxotetrahydro-3-furancarboxamide lies in the field of sustainable material production. For instance, the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides showcases the potential of furanic compounds as alternatives to petroleum-based polymers. These sustainable materials, such as poly(octamethylene furanamide), demonstrate promising properties for use in high-performance applications, suggesting that derivatives of N,N,2-triethyl-2-methyl-5-oxotetrahydro-3-furancarboxamide could similarly contribute to advancements in green materials science (Jiang et al., 2015).
Advanced Drug Delivery Systems
Another intriguing application is the development of cross-linked hydrogels through Diels-Alder coupling, involving furan- and maleimide-modified polymers. Such materials are pivotal in creating novel drug delivery systems due to their adjustable mechanical properties and biocompatibility. The research indicates that furanic compounds, potentially including derivatives of N,N,2-triethyl-2-methyl-5-oxotetrahydro-3-furancarboxamide, could be key in synthesizing new hydrogel-based drug delivery platforms (Stewart et al., 2016).
Synthesis of Biobased Polyesters
The enzymatic synthesis of biobased polyesters utilizing 2,5-bis(hydroxymethyl)furan as a building block underscores the versatility of furanic compounds in creating environmentally friendly plastics. These novel polyesters, derived from biomass, highlight the potential of furanic derivatives for replacing traditional petrochemical materials in various applications, offering a path towards more sustainable plastic products (Jiang et al., 2014).
Novel Synthesis Methods and Medicinal Chemistry
Research on the synthesis of fused 3-aminoazepinones via trapping cyclic seven-membered allenamides with furan showcases innovative approaches in medicinal chemistry. These methodologies provide new pathways for creating complex molecules with potential pharmaceutical applications, suggesting that furanic derivatives, including those related to N,N,2-triethyl-2-methyl-5-oxotetrahydro-3-furancarboxamide, could serve as valuable intermediates in drug development (Schurgers et al., 2014).
Anti-Bacterial Applications
The synthesis and evaluation of N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura cross-coupling have demonstrated significant anti-bacterial activities against drug-resistant strains. This research underscores the potential of furanic compounds in addressing the challenge of antibiotic resistance, hinting at the broader applicability of N,N,2-triethyl-2-methyl-5-oxotetrahydro-3-furancarboxamide derivatives in developing new antibacterial agents (Siddiqa et al., 2022).
properties
IUPAC Name |
N,N,2-triethyl-2-methyl-5-oxooxolane-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-12(4)9(8-10(14)16-12)11(15)13(6-2)7-3/h9H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUVUJJONNFBFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(CC(=O)O1)C(=O)N(CC)CC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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